

Application Notes: Synthesis and Utility of Adamantyl Isothiocyanates in Research and Drug Development

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Compound of Interest

Compound Name: *1-Isothiocyanato-3,5-dimethyladamantane*

Cat. No.: *B163071*

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Introduction

Adamantane, a rigid, lipophilic, polycyclic alkane, has become a privileged scaffold in medicinal chemistry.^{[1][2]} Its incorporation into drug candidates can enhance lipophilicity, improve metabolic stability, and favorably modulate pharmacokinetic properties.^{[1][3]} When combined with the isothiocyanate (N=C=S) functional group, a moiety known for its diverse biological activities, the resulting adamantyl isothiocyanates (Ad-ITCs) represent a promising class of compounds for therapeutic development.^{[1][2]} Isothiocyanates are found in cruciferous vegetables and are recognized for their antimicrobial, anti-inflammatory, and anticancer properties.^{[2][4]} The adamantyl group can act as a lipophilic bullet, guiding the reactive isothiocyanate group to its biological targets.^[5]

Applications in Drug Development

Adamantyl isothiocyanates have garnered significant interest as potential chemotherapeutic agents.^[1] Research has demonstrated their activity as mutant p53 rescuing agents, a promising strategy in cancer therapy.^[1] The cytotoxic effects of various Ad-ITCs have been evaluated against a range of human cancer cell lines.^{[1][6]} The lipophilic nature of the adamantane cage can enhance the ability of these compounds to penetrate cell membranes, potentially overcoming drug resistance mechanisms.^[1] Beyond cancer, adamantane derivatives have a history of use as antiviral and neurological agents, suggesting a broad

therapeutic potential for Ad-ITCs.[1] The isothiocyanate group is a versatile chemical handle for the synthesis of more complex derivatives, such as thioureas and heterocyclic compounds, further expanding their utility in drug discovery.[7][8][9]

Experimental Protocols for the Synthesis of Adamantyl Isothiocyanates

Two primary methods for the synthesis of adamantyl isothiocyanates are presented below. Method A is a two-step, one-pot procedure starting from adamantyl amines and carbon disulfide, while Method B utilizes a trans-isothiocyanation reaction with phenyl isothiocyanate.

Method A: Synthesis via Dithiocarbamate Intermediate using Carbon Disulfide

This protocol is adapted from a procedure used for the synthesis of a series of adamantyl isothiocyanates with potential as mutant p53 rescuing agents.[1] It involves the formation of a dithiocarbamate salt in situ, followed by desulfurization to yield the isothiocyanate.

Materials:

- Appropriate adamantyl amine (e.g., 1-adamantylamine, 2-aminoadamantane)
- Carbon disulfide (CS₂)
- Triethylamine (Et₃N)
- Ethanol (EtOH)
- Di-tert-butyl dicarbonate (Boc₂O)
- 4-(Dimethylamino)pyridine (DMAP)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Anhydrous sodium sulfate (Na₂SO₄)

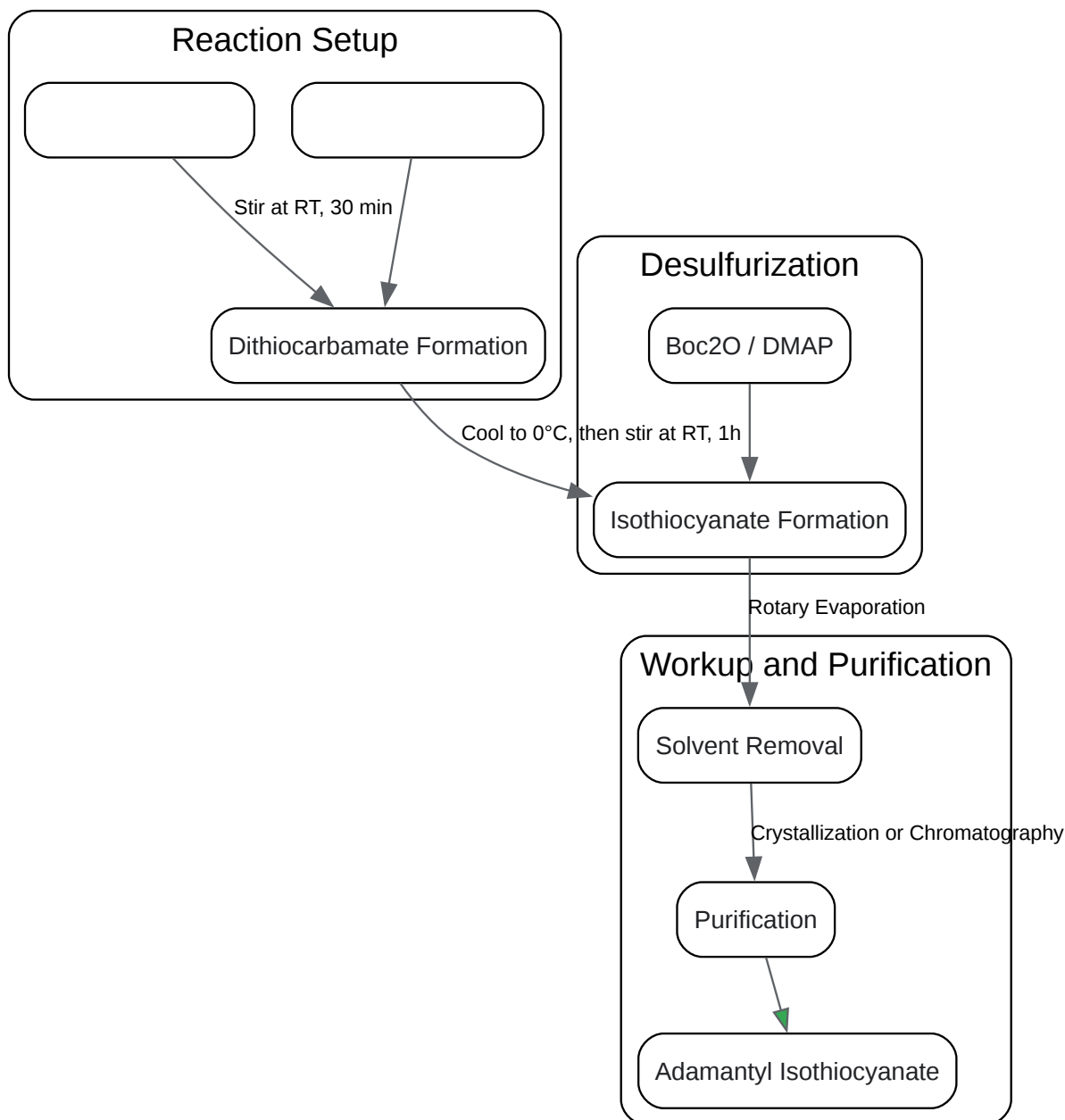
- Silica gel for column chromatography
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a solution of the adamantyl amine (1.0 eq) in ethanol, add triethylamine (1.0 eq) and carbon disulfide (1.5-2.0 eq).
- Stir the reaction mixture at room temperature for 30 minutes. The formation of the triethylammonium dithiocarbamate salt may be observed.
- Cool the mixture to 0 °C in an ice bath.
- Add di-tert-butyl dicarbonate (1.0 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
- Allow the reaction to warm to room temperature and stir for 1 hour.
- Remove the solvent under reduced pressure.
- The residue can then be purified by either crystallization from ethanol or by column chromatography on silica gel.[\[1\]](#)

General Workflow for Method A:

Method A: Synthesis via Dithiocarbamate Intermediate



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Caption: Workflow for the synthesis of adamantyl isothiocyanates via a dithiocarbamate intermediate.

Method B: Synthesis via Reaction with Phenyl Isothiocyanate

This protocol describes a facile synthesis of adamantyl isothiocyanates through a reaction with phenyl isothiocyanate, which is particularly useful for sterically hindered amines.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Appropriate adamantyl amine (e.g., 1-adamantylamine)
- Phenyl isothiocyanate
- p-Xylene or Toluene
- Concentrated Hydrochloric Acid (HCl)
- Ethanol (for crystallization)
- Silica gel for column chromatography
- Standard laboratory glassware for reflux and magnetic stirring

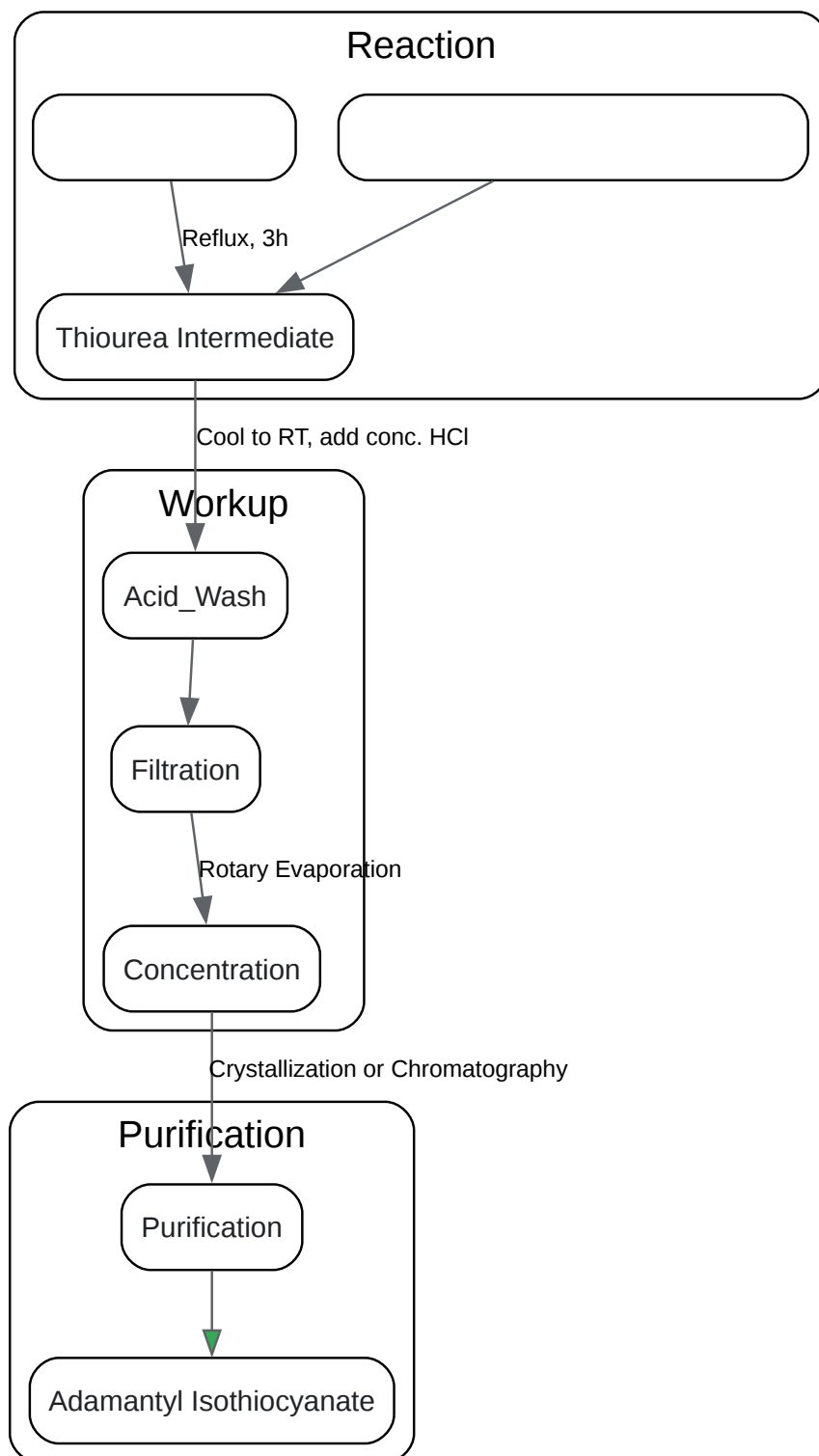
Procedure:

- Dissolve the adamantyl amine (1.0 eq) in p-xylene or toluene.
- Add phenyl isothiocyanate (2.0 eq) to the solution at room temperature.[\[10\]](#)
- Heat the reaction mixture to reflux (approximately 110-140 °C depending on the solvent) and maintain for 3 hours.[\[10\]](#)[\[11\]](#)
- Cool the reaction mixture to room temperature.
- Add concentrated HCl and stir for 1 hour to precipitate the unreacted amine and byproducts.
- Filter off the precipitate.
- Concentrate the filtrate under reduced pressure.

- Purify the residue by either crystallization from ethanol or by column chromatography on silica gel to afford the desired adamantyl isothiocyanate.[\[12\]](#)

General Workflow for Method B:

Method B: Synthesis via Phenyl Isothiocyanate

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Caption: Workflow for the synthesis of adamantyl isothiocyanates using phenyl isothiocyanate.

Data Presentation

The following tables summarize the yields and physicochemical properties of various adamantyl isothiocyanates synthesized using the methods described above or similar procedures.

Table 1: Synthesis and Yields of Selected Adamantyl Isothiocyanates

Compound Name	Starting Amine	Method	Yield (%)	Reference
1-Isothiocyanatoadamantane	1-Adamantylamine	B	80	[11]
2-Isothiocyanatoadamantane	2-Adamantylamine	A	86	[1]
1-(Isothiocyanatomethyl)adamantane	1-(Aminomethyl)adamantane	A	-	[1]
1-(2-Isothiocyanatoethyl)adamantane	1-(2-Aminoethyl)adamantane	A	-	[1]
1-Isothiocyanato-3,5-dimethyladamantane	3,5-Dimethyl-1-adamantylamine	B	80	[12]

Yields are as reported in the cited literature and may vary depending on the specific reaction conditions and scale.

Table 2: Physicochemical and Spectroscopic Data for 1-Adamantyl Isothiocyanate

Property	Value	Reference
Melting Point (°C)	167-169	[11]
¹ H NMR (CDCl ₃ , δ, ppm)	1.41-2.18 (m, 15H)	[11]
¹³ C NMR (CDCl ₃ , δ, ppm)	29.3, 35.6, 43.8, 58.5, 129.4	[11]
Mass Spectrum (m/z)	193 [M] ⁺ , 135 [Ad] ⁺	[11]

Table 3: Physicochemical and Spectroscopic Data for 2-Adamantyl Isothiocyanate

Property	Value	Reference
Melting Point (°C)	140-141	[1]
¹ H NMR (500 MHz, CDCl ₃ , δ, ppm)	3.89 (s, 1H), 2.12-1.64 (m, 14H)	[1]
¹³ C NMR (125 MHz, CDCl ₃ , δ, ppm)	129.62, 62.17, 38.98, 36.15, 33.63, 31.61, 26.92, 26.60	[1]
Mass Spectrum (EI, m/z)	193 [M] ⁺ , 135 [Ad] ⁺	[1]

Table 4: Log P Values for a Series of Adamantyl Isothiocyanates

Compound	Log P
Ad-ITC 1	3.73
Ad-ITC 2	4.12
Ad-ITC 3	4.31
Ad-ITC 4	4.95
Ad-ITC 5	5.01
Ad-ITC 6	5.59
Ad-ITC 7	4.98
Ad-ITC 10	5.75
Ad-ITC 12	4.19

Data extracted from a study on adamantyl isothiocyanates as mutant p53 rescuing agents.^[1]
The specific structures for Ad-ITCs 1-12 can be found in the cited reference.

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